molecular formula C14H8F3N3O2 B2795148 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1245808-60-9

7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2795148
CAS No.: 1245808-60-9
M. Wt: 307.232
InChI Key: SQOFWROSFDCZKZ-UHFFFAOYSA-N
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Description

7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound characterized by its phenyl group, trifluoromethyl group, and pyrazolo[1,5-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride.

Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its potential as a bioactive molecule makes it a candidate for drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can lead to the creation of novel therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors, while the pyrazolo[1,5-a]pyrimidine core structure allows for selective binding to enzymes or other biological targets. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core structure but may differ in their substituents.

  • Trifluoromethylated phenyl derivatives: These compounds contain the trifluoromethyl group but have different aromatic rings.

Uniqueness: 7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its combination of the phenyl group, trifluoromethyl group, and pyrazolo[1,5-a]pyrimidine core. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-7-12-18-9(13(21)22)6-10(20(12)19-11)8-4-2-1-3-5-8/h1-7H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFWROSFDCZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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